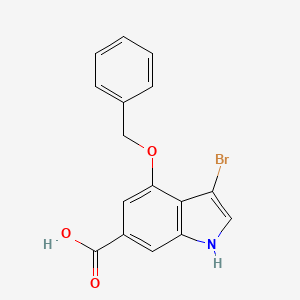

4-Benzyloxy-3-bromo1H-indole-6-carboxylic acid

Descripción

4-Benzyloxy-3-bromo1H-indole-6-carboxylic acid is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in pharmaceutical and chemical research.

Propiedades

IUPAC Name |

3-bromo-4-phenylmethoxy-1H-indole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO3/c17-12-8-18-13-6-11(16(19)20)7-14(15(12)13)21-9-10-4-2-1-3-5-10/h1-8,18H,9H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMPSGBUFSBWMSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC3=C2C(=CN3)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Preparation Strategy

The synthesis of 4-Benzyloxy-3-bromo-1H-indole-6-carboxylic acid typically involves a sequence of functional group transformations starting from commercially available indole derivatives or suitably substituted anilines. The key synthetic steps include:

- Bromination (introduction of bromine at the 3-position)

- Benzyloxy substitution (installation of the benzyloxy group at the 4-position)

- Carboxylation (introduction of the carboxylic acid at the 6-position)

- Optimization of reaction conditions (solvent, temperature, catalyst) to maximize yield and purity.

Detailed Synthetic Methods

Stepwise Synthesis Overview

| Step | Transformation | Typical Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Bromination | Bromine or N-bromosuccinimide, solvent (e.g., DMF) | Introduction of Br at 3-position |

| 2 | Benzyloxy Substitution | Benzyl bromide, base (e.g., K2CO3), solvent (e.g., acetone) | Installation of benzyloxy at 4-position |

| 3 | Carboxylation | CO₂ (g), base (e.g., NaOH), pressure/temperature control | Introduction of carboxylic acid at 6-position |

| 4 | Purification | Recrystallization, chromatography | Isolate pure product |

Notes:

- The order of steps may be adjusted based on the reactivity and availability of intermediates.

- Protecting groups may be used to prevent undesired side reactions during multi-step synthesis.

Representative Synthetic Route

Step 1: Starting Material Selection

- Commercially available indole or a substituted aniline is chosen as the starting material. For example, 4-bromo aniline can serve as a precursor for indole ring construction.

Step 2: Indole Ring Construction

- The indole core can be synthesized via Fischer indole cyclization or Japp-Klingemann reaction, starting from the chosen aniline derivative.

Step 3: Bromination

- The indole derivative is subjected to bromination at the 3-position using bromine or N-bromosuccinimide in an appropriate solvent (e.g., DMF) at controlled temperature to avoid over-bromination.

Step 4: Benzyloxy Substitution

- The 4-position is functionalized by reacting the intermediate with benzyl bromide in the presence of a base such as potassium carbonate in acetone, facilitating nucleophilic substitution to introduce the benzyloxy group.

Step 5: Carboxylation

- Carboxylation at the 6-position can be achieved by treating the intermediate with carbon dioxide under basic conditions (e.g., sodium hydroxide), sometimes requiring elevated temperature and pressure to ensure efficient incorporation of the carboxylic acid group.

Step 6: Purification and Characterization

Optimization Considerations

- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) are often preferred for bromination and substitution steps to enhance reactivity and solubility.

- Temperature Control: Maintaining optimal temperature is crucial to minimize side reactions and maximize yield, especially during bromination and carboxylation.

- Catalyst Use: Catalysts such as palladium complexes may be employed for cross-coupling reactions if further functionalization is required.

Data Table: Reagents and Conditions

| Step | Reagent(s) | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Bromination | N-bromosuccinimide | DMF | 0–25°C | 1–2 h | 70–85 |

| Benzyloxy Substitution | Benzyl bromide, K₂CO₃ | Acetone | 40–60°C | 2–4 h | 65–80 |

| Carboxylation | CO₂, NaOH | Water/EtOH | 50–80°C | 3–6 h | 60–75 |

| Purification | — | — | — | — | — |

Yields are indicative and may vary based on substrate purity and reaction scale.

Research Findings and Analytical Data

- The described methods allow for the efficient synthesis of 4-Benzyloxy-3-bromo-1H-indole-6-carboxylic acid with moderate to high yields.

- Spectroscopic characterization (IR, ¹H NMR, Mass) confirms the structure and purity of the product.

- Optimization of reaction parameters (e.g., solvent, temperature, catalyst) can significantly improve both yield and selectivity.

- The synthetic approach is adaptable for the preparation of related indole derivatives with diverse substituents.

Summary Table: Key Preparation Features

| Feature | Description |

|---|---|

| Starting Material | Indole or substituted aniline |

| Key Reactions | Bromination, benzyloxy substitution, carboxylation |

| Typical Reagents | N-bromosuccinimide, benzyl bromide, CO₂, sodium hydroxide |

| Purification | Recrystallization, chromatography |

| Analytical Techniques | IR, ¹H NMR, Mass Spectrometry |

| Yield Range | 60–85% (overall, step-dependent) |

Análisis De Reacciones Químicas

4-Benzyloxy-3-bromo1H-indole-6-carboxylic acid can undergo various chemical reactions:

Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the functional groups attached to the indole ring.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

4-Benzyloxy-3-bromo1H-indole-6-carboxylic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

Medicine: It is investigated for its potential pharmacological properties, including antiviral, anticancer, and anti-inflammatory activities.

Industry: The compound is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 4-Benzyloxy-3-bromo1H-indole-6-carboxylic acid involves its interaction with specific molecular targets. The indole ring system allows it to bind to various receptors and enzymes, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and biological context .

Comparación Con Compuestos Similares

Similar compounds to 4-Benzyloxy-3-bromo1H-indole-6-carboxylic acid include other indole derivatives such as:

3-Bromoindole: Lacks the benzyloxy and carboxylic acid groups.

4-Benzyloxyindole: Lacks the bromine and carboxylic acid groups.

Indole-6-carboxylic acid: Lacks the benzyloxy and bromine groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Actividad Biológica

Overview

4-Benzyloxy-3-bromo-1H-indole-6-carboxylic acid is a compound belonging to the indole family, which is known for its diverse biological activities. This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities. The structure of this compound includes a bromine atom, a benzyloxy group, and a carboxylic acid moiety, which contribute to its unique biological properties.

The biological activity of 4-Benzyloxy-3-bromo-1H-indole-6-carboxylic acid is primarily attributed to its interaction with specific molecular targets within biological systems. The indole ring system allows for binding to various receptors and enzymes, influencing multiple biochemical pathways. The precise molecular targets and mechanisms are still under investigation, but preliminary studies suggest that this compound may modulate pathways involved in cancer cell proliferation and inflammation.

Biological Activities

1. Anticancer Activity:

Recent studies have highlighted the potential of 4-Benzyloxy-3-bromo-1H-indole-6-carboxylic acid as an anticancer agent. In vitro experiments have demonstrated its ability to inhibit the growth of various cancer cell lines. For example, compounds structurally related to this indole derivative have shown significant inhibitory effects against indoleamine 2,3-dioxygenase (IDO), an enzyme often overexpressed in tumors that contributes to immune evasion.

2. Anti-inflammatory Properties:

The compound has also been investigated for its anti-inflammatory effects. Indole derivatives are known to exhibit such properties by modulating cytokine production and inhibiting inflammatory pathways. Preliminary data suggest that 4-Benzyloxy-3-bromo-1H-indole-6-carboxylic acid may reduce the production of pro-inflammatory cytokines in activated macrophages.

3. Antiviral Activity:

Indoles have been reported to possess antiviral properties, and there is emerging evidence that 4-Benzyloxy-3-bromo-1H-indole-6-carboxylic acid may inhibit viral replication through interference with viral entry or replication processes.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of indole derivatives. The presence of the bromine atom at the 3-position and the benzyloxy group significantly influences the compound's pharmacological profile. Studies indicate that modifications to these substituents can enhance potency against specific targets while minimizing toxicity.

| Compound | IC50 (µM) | Target |

|---|---|---|

| 4-Benzyloxy-3-bromo-1H-indole-6-carboxylic acid | TBD | IDO |

| Related Indole Derivative A | 15 | IDO |

| Related Indole Derivative B | 30 | TDO |

Case Studies

Case Study 1: Anticancer Efficacy

A study published in the European Journal of Medicinal Chemistry investigated various indole derivatives for their anticancer properties. Among these, compounds similar to 4-Benzyloxy-3-bromo-1H-indole-6-carboxylic acid demonstrated promising results against breast cancer cell lines, with IC50 values indicating effective growth inhibition.

Case Study 2: Anti-inflammatory Mechanisms

Research conducted on the anti-inflammatory effects of indoles revealed that compounds like 4-Benzyloxy-3-bromo-1H-indole-6-carboxylic acid could significantly reduce TNF-alpha levels in LPS-stimulated macrophages, suggesting a potential mechanism for its anti-inflammatory action.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-benzyloxy-3-bromo-1H-indole-6-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves bromination and benzyloxy group introduction to an indole-carboxylic acid scaffold. Key steps include:

- Bromination : Using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–25°C to selectively brominate the indole ring at the 3-position .

- Benzyloxy Protection : Reaction with benzyl bromide in the presence of a base (e.g., K₂CO₃) to install the benzyloxy group at the 4-position. Solvent choice (e.g., THF vs. DMF) impacts reaction efficiency and purity .

- Yield Optimization : Lower temperatures (0–5°C) during bromination reduce side products, while excess benzyl bromide (1.2–1.5 eq) ensures complete protection .

Q. How can NMR and X-ray crystallography resolve structural ambiguities in this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The benzyloxy group’s methylene protons appear as a singlet (~δ 4.8–5.2 ppm), while the bromine atom deshields adjacent carbons (C3: ~δ 115–120 ppm). Aromatic protons show splitting patterns indicative of substitution positions .

- X-ray Crystallography : Crystal structure analysis (e.g., CCDC entry for 6-bromo-indole derivatives) reveals intermolecular hydrogen bonding (O–H⋯O and N–H⋯O) between the carboxylic acid group and adjacent molecules, confirming planar orientation of the substituents .

Q. What strategies improve solubility and stability for biological assays?

- Methodological Answer :

- Solubility : Use polar aprotic solvents (DMSO) or prepare sodium/potassium salts via neutralization with NaOH/KOH. Micellar encapsulation (e.g., with PEG derivatives) enhances aqueous solubility .

- Stability : Store at −20°C under inert gas (N₂/Ar) to prevent degradation. Avoid prolonged exposure to light, as the bromine atom may undergo photolytic cleavage .

Advanced Research Questions

Q. How can computational modeling predict reactivity for further functionalization?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to calculate Fukui indices, identifying nucleophilic/electrophilic sites. For example, the 5-position of the indole ring may show higher reactivity due to electron-donating effects from the benzyloxy group .

- Docking Studies : Molecular docking (AutoDock Vina) predicts interactions with biological targets (e.g., kinases), guiding modifications to the carboxylic acid or bromine moieties for enhanced binding .

Q. How to resolve contradictions in spectral data during derivative synthesis?

- Methodological Answer :

- Case Study : If ¹H NMR shows unexpected splitting in the benzyloxy region, consider steric hindrance from ortho-substituents or incomplete deprotection. Compare with literature data for analogous compounds (e.g., 6-bromo-1H-indole-3-carboxylic acid derivatives) .

- LC-MS/MS : Use high-resolution mass spectrometry to confirm molecular weight and isotopic patterns (e.g., bromine’s 1:1 ratio for ⁷⁹Br/⁸¹Br). Contradictions in IR carbonyl peaks (~1700 cm⁻¹) may indicate ester vs. acid form impurities .

Q. What are the challenges in engineering cocrystals for enhanced bioavailability?

- Methodological Answer :

- Coformer Selection : Screen coformers (e.g., nicotinamide, succinic acid) via slurry crystallization. The carboxylic acid group forms robust hydrogen bonds with coformers, but steric bulk from the benzyloxy group may limit packing efficiency .

- Stability Testing : Use differential scanning calorimetry (DSC) to assess melting points and thermogravimetric analysis (TGA) for dehydration profiles. Cocrystals with higher melting points (>200°C) often exhibit improved shelf life .

Data Contradiction Analysis

Q. Discrepancies in reported hydrogen bonding patterns: How to validate?

- Methodological Answer :

- Literature Comparison : Cross-reference crystallographic data (e.g., CIF files from Acta Crystallographica) for similar indole derivatives. For example, the title compound’s O–H⋯O dimerization (2.65 Å) aligns with 6-bromo-1H-indole-3-carboxylic acid structures, but deviations may arise from benzyloxy steric effects .

- Powder XRD : Compare experimental PXRD patterns with simulated data from single-crystal structures to confirm phase purity and packing motifs .

Methodological Resources

- Synthesis Protocols : Refer to ruthenium-catalyzed C–H activation methods for indole functionalization .

- Crystallography : Access CCDC deposition numbers (e.g., 876753) for structural validation .

- Computational Tools : Utilize ChemDraw for reaction simulation and Avogadro for molecular visualization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.